
Cetyl stearate
Overview
Description
Cetyl stearate (CAS 1190-63-2), also known as hexadecyl octadecanoate, is a long-chain ester synthesized from cetyl alcohol (C₁₆H₃₃OH) and stearic acid (C₁₈H₃₆O₂) . Key properties include:
- Molecular formula: C₃₄H₆₈O₂
- Molecular weight: 508.9 g/mol
- Melting point: 57°C
- Boiling point: 497°C
- Density: 0.87 g/mL .
It is widely used as a lubricant, emulsion stabilizer, and dispersing agent in cosmetics, pharmaceuticals, and industrial formulations . Its solid-liquid phase change behavior (enthalpy ~150–200 J/g) and enhanced thermal stability make it suitable for latent heat storage applications .
Preparation Methods
Acid-Catalyzed Esterification
Traditional Sulfuric Acid Catalysis
The conventional method employs sulfuric acid (H₂SO₄) as a homogeneous catalyst. In this approach, cetyl alcohol and stearic acid are heated at 60–80°C under reflux for 6–12 hours . The acid/alcohol molar ratio typically ranges from 1:1 to 1:1.2, with catalyst loading at 1–5 wt.%. Post-reaction neutralization with sodium bicarbonate removes residual acid, followed by solvent extraction or distillation. While this method achieves yields exceeding 85%, drawbacks include corrosion risks, difficulty in catalyst recovery, and byproduct formation .
Alternative Acid Catalysts
Para-toluenesulfonic acid (p-TSA) and methanesulfonic acid (MSA) offer milder alternatives. Studies comparing catalysts for stearic acid esterification show p-TSA achieves 92% conversion at 90°C in 8 hours, outperforming H₂SO₄ in selectivity . MSA, though less corrosive, requires higher temperatures (100–110°C) for comparable yields.
Heterogeneous Catalysis with SO₃H-Carbon
Catalyst Preparation
SO₃H-carbon catalysts, derived from glycerol pyrolysis and sulfonation, provide a sustainable alternative. The catalyst synthesis involves carbonizing glycerol at 400°C under nitrogen, followed by sulfonation with concentrated H₂SO₄ at 150°C . This process yields a porous carbon matrix with –SO₃H group densities of 1.2–1.5 mmol/g .
Reaction Optimization
Using a 1:1 molar ratio of stearic acid and cetyl alcohol, SO₃H-carbon (20 wt.%) achieves 97% conversion at 90°C in 6 hours under solvent-free conditions . Key parameters include:
Parameter | Optimal Value | Effect on Yield |
---|---|---|
Catalyst Loading | 20 wt.% | Maximizes active sites |
Temperature | 90°C | Balances kinetics and thermal stability |
Reaction Time | 6 hours | Ensures equilibrium attainment |
Substrate Ratio | 1:1 | Minimizes side reactions |
The catalyst exhibits five reuse cycles with <5% activity loss, attributed to its moisture tolerance and structural stability .
Industrial Production Techniques
Large-scale synthesis employs continuous-flow reactors with acid-resistant alloys. A representative protocol involves:
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Pre-mixing : Stearic acid and cetyl alcohol (1:1 molar ratio) are melted at 70°C.
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Reaction : The mixture passes through a fixed-bed reactor packed with SO₃H-carbon at 90°C and 2 bar pressure .
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Separation : Unreacted substrates are removed via thin-film evaporation.
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Purification : Molecular distillation at 200°C and 0.01 mbar yields >99% purity .
Purification Strategies
Crude cetyl stearate undergoes:
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Solvent Recrystallization : Ethanol or acetone washes remove fatty acid residues, achieving 95–98% purity .
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Column Chromatography : Silica gel elution with hexane:ethyl acetate (9:1) resolves ester impurities but is cost-prohibitive for industrial use .
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Molecular Distillation : High-vacuum short-path distillation at 200–220°C isolates the ester with minimal thermal degradation .
Quality Control and Characterization
Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms ester formation via carbonyl (C=O) stretch at 1,736 cm⁻¹ and C–O–C asymmetric vibration at 1,180 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) : ¹H-NMR peaks at δ 4.05 ppm (triplet, –CH₂–O–CO–) and δ 2.30 ppm (triplet, –CO–CH₂–) validate structure .
Gas Chromatography (GC) : Quantifies purity (>99%) and detects residual alcohols (<0.1%) .
Chemical Reactions Analysis
Types of Reactions: Cetyl stearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis breaks down the ester into its constituent alcohol and acid, while transesterification involves the exchange of the ester group with another alcohol.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst at elevated temperatures.
Transesterification: Requires an alcohol and a catalyst, such as sodium methoxide, under mild heating conditions.
Major Products Formed:
Hydrolysis: Cetyl alcohol and stearic acid.
Transesterification: New esters depending on the alcohol used in the reaction
Scientific Research Applications
Cosmetic Applications
Cetyl stearate is primarily used in cosmetics as an emollient, emulsifier, and thickening agent. Its properties enhance the texture and stability of formulations, making it a popular choice in creams, lotions, and makeup products.
Emollient Properties
This compound acts as a skin conditioning agent, providing a soft and smooth appearance to the skin. It helps to form a protective barrier on the skin's surface, preventing moisture loss and improving hydration levels .
Emulsification
As an emulsifier, this compound stabilizes oil-in-water (O/W) emulsions. A study utilizing D-optimal experimental design demonstrated that this compound, when combined with other co-emulsifiers like glyceryl stearate and stearic acid, significantly influenced the stability and texture of cosmetic emulsions . This interaction was crucial for developing formulations that meet consumer expectations for texture and performance.
Pharmaceutical Uses
In pharmaceuticals, this compound is employed as a lubricant in tablet formulations and as a component in topical ointments. Its ability to enhance the spreadability of ointments makes it valuable in dermatological applications.
Lubricant in Tablet Formulations
This compound serves as a lubricant during the tablet manufacturing process, reducing friction between tablets and machinery. This application is critical for ensuring efficient production without compromising the integrity of the tablets.
Food Industry Applications
This compound finds limited but notable applications in the food industry as an emulsifier and stabilizer. It helps maintain product consistency and enhances mouthfeel in various food formulations.
Safety and Toxicological Studies
Research on the safety of this compound has shown it to be non-irritating to skin and eyes at typical usage concentrations. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that this compound is safe for use in cosmetics, with minimal potential for irritation or sensitization .
Biocatalytic Production
Recent advancements in biocatalytic processes have improved the synthesis of cetyl esters, including this compound. Studies indicate that using immobilized lipases can yield high-quality cetyl esters under optimized conditions, which are essential for meeting industry standards .
Optimization Studies
A study optimized the enzymatic production of cetyl esters using Novozym® 435 lipase, achieving high yields (up to 99%) under specific conditions (reaction time, temperature, substrate molar ratio) that enhance efficiency while minimizing environmental impact .
Mechanism of Action
Cetyl stearate exerts its effects primarily through its emollient properties. It forms a hydrophobic film on the skin’s surface, reducing water loss and providing a smooth texture. This mechanism is beneficial in moisturizing and protecting the skin .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares cetyl stearate with other stearate esters and structurally related compounds:
Key Observations:
Chain Length and Physical State :
- Longer alkyl chains (e.g., stearyl stearate) increase melting points and viscosity, making them solid at room temperature .
- Shorter chains (e.g., butyl stearate) result in lower melting points and liquid states, ideal for lubricants .
Thermal Stability :
- This compound exhibits superior thermal stability compared to its precursors (stearic acid and cetyl alcohol), with decomposition temperatures exceeding 250°C .
- Methyl stearate, with a shorter chain, degrades at lower temperatures (~200°C) .
Cosmetic Performance: this compound and ethylhexyl stearate form non-greasy, hydrophobic films, but this compound provides better emulsion stabilization due to its higher molecular weight .
Biological Activity
Cetyl stearate, a long-chain fatty acid ester derived from cetyl alcohol and stearic acid, is widely used in cosmetic and pharmaceutical formulations due to its emulsifying, thickening, and stabilizing properties. This article delves into the biological activity of this compound, examining its safety profile, antimicrobial properties, and potential applications in various fields.
Chemical Structure and Properties
This compound (C18H36O2) is a waxy solid at room temperature, characterized by its hydrophobic nature and ability to form stable emulsions. Its molecular structure consists of a long hydrophobic alkyl chain, which contributes to its effectiveness as an emollient and emulsifier.
1. Safety and Irritation Studies
Numerous studies have assessed the safety of this compound in cosmetic formulations. A comprehensive review highlighted that this compound is generally recognized as safe for use in cosmetics, with minimal to no irritation observed in various clinical studies. For instance:
- Skin Irritation : In studies involving formulations containing 60% to 65% cetyl esters applied to intact and abraded rabbit skin, no significant irritation was recorded .
- Ocular Irritation : Similar formulations were tested for ocular irritation, yielding no adverse effects .
- Primary Irritation Index (PII) : The PII scores from multiple studies indicated that this compound has low potential for skin irritation (scores ranged from 0 to 0.4) .
2. Antimicrobial Activity
This compound exhibits antimicrobial properties that can be beneficial in cosmetic formulations. Research indicates that it can inhibit the growth of certain bacteria:
- A study reported that cetyl alcohol (a component of this compound) demonstrated significant inhibition against Streptococcus mutans, suggesting potential applications in oral care products .
- The compound's efficacy against other pathogens remains an area for further exploration.
Case Study 1: Emulsifying Agent in Creams
In a study examining the structural properties of creams containing this compound, researchers found that it plays a crucial role in stabilizing emulsions by forming bilayers that enhance the texture and consistency of topical products. The bilayer thickness was measured at approximately 46 Å, indicating effective incorporation into the cream matrix .
Case Study 2: Biocatalytic Synthesis
A biocatalytic process for synthesizing high-quality cetyl esters, including this compound, was optimized using lipases from Candida antarctica and Rhizomucor miehei. The study revealed that varying enzyme amounts significantly affected the yield of esters, with optimal conditions leading to yields exceeding 90% . This process not only highlights the compound's versatility but also its potential for sustainable production methods.
Research Findings
Q & A
Q. Basic: What experimental protocols optimize the synthesis of high-purity cetyl stearate?
Methodological Answer:
this compound is synthesized via esterification of stearic acid and cetyl alcohol, typically using acid catalysts (e.g., sulfuric acid) under controlled temperatures (60–80°C). To achieve high purity, post-synthesis purification methods like solvent recrystallization (using ethanol or acetone) or column chromatography are recommended. Monitor reaction completion via thin-layer chromatography (TLC) or gas chromatography (GC) to detect unreacted starting materials .
Q. Advanced: How can thermal degradation kinetics of this compound be modeled for phase change material applications?
Methodological Answer:
Thermogravimetric analysis (TGA) under inert or oxidative atmospheres at varying heating rates (e.g., 5–20°C/min) provides degradation profiles. Apply kinetic models like the Flynn-Wall-Ozawa or Kissinger method to calculate activation energy () and degradation mechanisms. Differential scanning calorimetry (DSC) can complement this by correlating enthalpy changes with structural stability .
Q. Basic: What analytical techniques are critical for characterizing this compound’s structural and chemical properties?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Confirm ester bond formation (e.g., NMR peaks at δ 4.05 ppm for –COO–CH– groups).
- Fourier-Transform Infrared Spectroscopy (FTIR): Identify ester carbonyl stretches (~1740 cm) and hydroxyl absence.
- Gas Chromatography (GC): Quantify purity by detecting residual alcohols or fatty acids .
Q. Advanced: How should researchers address contradictory melting point (MP) data for this compound in literature?
Methodological Answer:
Discrepancies in reported MPs (e.g., 56°C vs. 59.22–214.93°C) may stem from purity variations or polymorphic forms. Standardize characterization using DSC with calibrated instruments. Compare results against reference materials and document solvent history, as recrystallization solvents can influence crystal packing .
Q. Basic: What role does this compound play in thermal energy storage systems?
Methodological Answer:
this compound acts as a phase change material (PCM) due to its high latent heat (e.g., ~214 J/g). It is often blended with other esters (e.g., methyl palmitate) to form eutectic mixtures, lowering melting points for tailored thermal regulation. Design experiments to measure enthalpy via DSC and cycle stability through repeated melting-freezing tests .
Q. Advanced: What methodologies assess the long-term stability of this compound in cosmetic or pharmaceutical formulations?
Methodological Answer:
Conduct accelerated stability studies under ICH guidelines:
- Thermal Stress: Store samples at 40°C/75% RH for 6 months, monitoring phase separation via optical microscopy.
- Oxidative Stability: Use rancimat tests or peroxide value measurements.
- Compatibility: Pair with common excipients (e.g., sorbitan stearate, cetyl alcohol) and analyze interactions using Raman spectroscopy or X-ray diffraction .
Q. Basic: How can researchers mitigate ester hydrolysis during this compound storage?
Methodological Answer:
Hydrolysis is minimized by storing this compound in anhydrous conditions (desiccators, nitrogen atmosphere) and avoiding acidic/basic environments. Use stabilizers like antioxidants (e.g., BHT) and monitor hydrolysis via acid value titration or FTIR for free fatty acid detection .
Q. Advanced: What computational approaches predict this compound’s compatibility with polymer matrices?
Methodological Answer:
Employ molecular dynamics (MD) simulations to model interactions between this compound and polymers (e.g., polyethylene). Parameters include solubility parameters (Hansen or Hildebrand) and radial distribution functions (RDFs) to assess dispersion homogeneity. Validate with experimental tensile testing and SEM imaging .
Q. Basic: How is this compound quantified in complex mixtures like cosmetic creams?
Methodological Answer:
Use high-performance liquid chromatography (HPLC) with a C18 column and evaporative light scattering detector (ELSD). Sample preparation involves lipid extraction via Soxhlet (hexane/ethanol). Validate the method with spike-recovery experiments and calibration curves .
Q. Advanced: What strategies resolve discrepancies in this compound’s enthalpy values across studies?
Methodological Answer:
Variations arise from differences in calorimeter calibration or sample purity. Standardize testing using certified reference materials (e.g., indium for DSC calibration) and report detailed experimental conditions (heating rate, atmosphere). Cross-validate with adiabatic calorimetry for absolute enthalpy values .
Properties
IUPAC Name |
hexadecyl octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZBUIDZHHWXNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061586 | |
Record name | Hexadecyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals, Solid; [Sigma-Aldrich MSDS] | |
Record name | Octadecanoic acid, hexadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cetyl stearate | |
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URL | https://haz-map.com/Agents/12876 | |
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CAS No. |
1190-63-2 | |
Record name | Cetyl stearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cetyl stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, hexadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexadecyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.386 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CETYL STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06RI5UQA7L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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